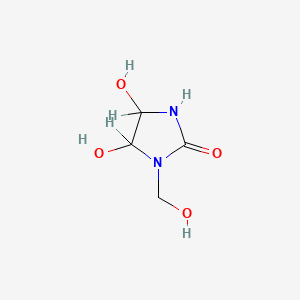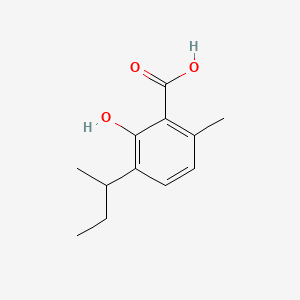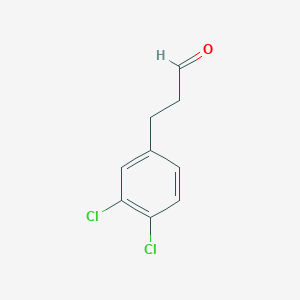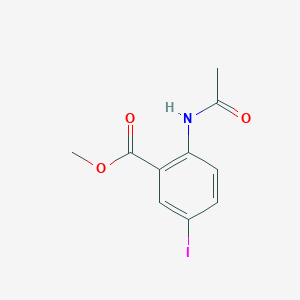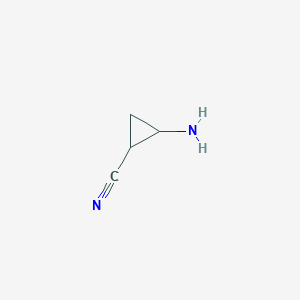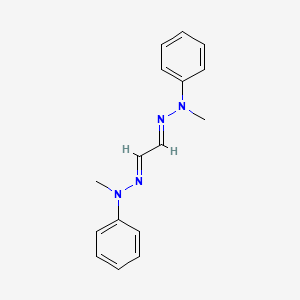
(S)-3-(methoxycarbonyl)-4-methylpentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(S)-3-(methoxycarbonyl)-4-methylpentanoic acid” is a compound that contains a methoxycarbonyl group . The methoxycarbonyl group is an organyl group of formula ‒COOMe .
Molecular Structure Analysis
The molecular structure of this compound would include a pentanoic acid backbone with a methyl group on the 4th carbon and a methoxycarbonyl group on the 3rd carbon . The (S) indicates the stereochemistry of the molecule, but without a specific 3D model or further information, it’s difficult to provide a detailed analysis.Aplicaciones Científicas De Investigación
Analytical Techniques
A method has been developed to analyze 2-methylpentanoic, 3-methylpentanoic, and 4-methylpentanoic acids, along with cyclohexanecarboxylic acid in wine and other alcoholic beverages. This analysis involves solid-phase extraction, derivatization, and gas chromatography-mass spectrometry, providing detection limits between 0.4 and 2.4 ng/L, demonstrating good linearity, reproducibility, and signal recovery. The study provides concentration data for these analytes in various alcoholic beverages for the first time, showing significant differences based on the type of wine or beverage (Gracia-Moreno et al., 2015).
Chemical Synthesis
The methoxycarbonylation of phenylethyne catalyzed by specific palladium complexes has been shown to produce unusual linear products like methyl cinnamate with high activity and regioselectivity. The reaction can also form α,ω-diesters from terminal aliphatic alkynes, indicating a potential for synthesizing a wide array of chemical compounds. This reaction sequence involves methoxycarbonylation, isomerization, and a second methoxycarbonylation step (Magro et al., 2010).
Antibacterial Applications
A compound structurally similar to 4-methylpentanoic acid, isolated from Siegesbeckia glabrescens, demonstrated specific antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus. The structure of this compound was determined through spectroscopic data analysis, and its antibacterial efficacy was confirmed through minimal inhibitory concentration (MIC) tests (Kim et al., 2012).
Mecanismo De Acción
The mechanism of action of a compound depends on its intended use. For example, if it’s used as a drug, the mechanism of action would refer to how it interacts with biological systems to produce its effects. Without specific information on the intended use of this compound, it’s difficult to provide details on its mechanism of action .
Safety and Hazards
The safety and hazards associated with a compound depend on its physical and chemical properties. For example, many carboxylic acids are corrosive and can cause burns if they come into contact with the skin or eyes . Proper handling and safety measures should always be taken when working with chemicals.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for (S)-3-(methoxycarbonyl)-4-methylpentanoic acid involves the conversion of commercially available starting materials into the desired product through a series of chemical reactions.", "Starting Materials": [ "4-methylpentanoic acid", "methanol", "sodium hydroxide", "methyl chloroformate" ], "Reaction": [ "Step 1: 4-methylpentanoic acid is reacted with methanol and a catalytic amount of sulfuric acid to form methyl 4-methylpentanoate.", "Step 2: Methyl 4-methylpentanoate is then reacted with sodium hydroxide to form the corresponding sodium salt.", "Step 3: The sodium salt is then reacted with methyl chloroformate to form (S)-methyl 3-(methoxycarbonyl)-4-methylpentanoate.", "Step 4: The (S)-methyl 3-(methoxycarbonyl)-4-methylpentanoate is then hydrolyzed with aqueous sodium hydroxide to form (S)-3-(methoxycarbonyl)-4-methylpentanoic acid." ] } | |
| 208113-95-5 | |
Fórmula molecular |
C8H13O4- |
Peso molecular |
173.19 g/mol |
Nombre IUPAC |
(3S)-3-methoxycarbonyl-4-methylpentanoate |
InChI |
InChI=1S/C8H14O4/c1-5(2)6(4-7(9)10)8(11)12-3/h5-6H,4H2,1-3H3,(H,9,10)/p-1/t6-/m0/s1 |
Clave InChI |
VHOGSWBAPDPWTG-LURJTMIESA-M |
SMILES isomérico |
CC(C)[C@H](CC(=O)[O-])C(=O)OC |
SMILES |
CC(C)C(CC(=O)O)C(=O)OC |
SMILES canónico |
CC(C)C(CC(=O)[O-])C(=O)OC |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





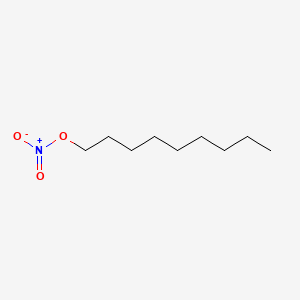

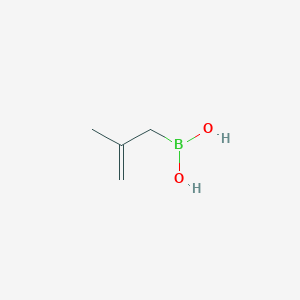
![N-[3-(2-bromoacetyl)phenyl]methanesulfonamide](/img/structure/B3188299.png)
